4-(Tributylstannyl)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

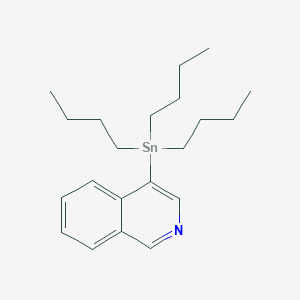

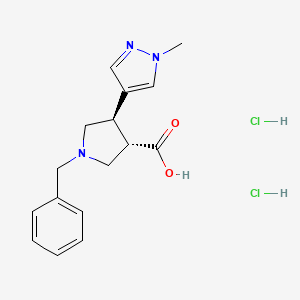

“4-(Tributylstannyl)isoquinoline” is a compound that belongs to the class of organotin compounds. It is a derivative of isoquinoline, where a tributylstannyl group is attached to the 4th position of the isoquinoline ring . The empirical formula of this compound is C21H33NSn .

Molecular Structure Analysis

The molecular structure of “4-(Tributylstannyl)isoquinoline” consists of an isoquinoline moiety and a tributylstannyl group attached at the 4th position of the isoquinoline ring . The molecular weight of this compound is 418.20 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Isoquinoline Derivatives : Isoquinoline derivatives, like 4-(Tributylstannyl)isoquinoline, are synthesized for various applications. For example, the amphiphilic allylation of aldimines with certain derivatives forms 3,4-bismethylenepiperidines, which are applicable in synthesizing isoquinoline derivatives through reactions like the Diels-Alder reaction followed by oxidation (Hirata et al., 2015).

- Cation Radical Generation : Oxidation of certain isoquinoline derivatives generates reactive species like hydroisoquinolin-1-yl cation, which reacts with carbon nucleophiles to give addition products (Narasaka et al., 1993).

Biological and Pharmacological Applications

- Isoquinoline Alkaloids in Biomedical Research : Isoquinoline alkaloids, which include derivatives of 4-(Tributylstannyl)isoquinoline, show significant pharmacological and biological properties, such as potential anticancer properties. These compounds are important in drug discovery programs due to their interaction with nucleic acids (Bhadra & Kumar, 2011).

- Potential as Antimicrobial Agents : Isoquinoline derivatives are developed as novel antimicrobial compounds. For instance, various functionalized tetrahydroisoquinolines exhibit bactericidal and antifungal activities, highlighting their potential in antimicrobial therapy (Galán et al., 2013).

Analytical Applications

- Mass Spectrometry Applications : Isoquinoline derivatives are studied in mass spectrometry for analyzing small molecule drugs. For example, D(4)-α-Cyano-4-hydroxycinnamic acid has been used as a matrix in mass spectrometry imaging of small molecules, including isoquinoline alkaloids (Shariatgorji et al., 2012).

Catalysis and Material Science

- Catalysis in Chemical Synthesis : Isoquinolines, including 4-(Tributylstannyl)isoquinoline derivatives, are used in catalysis for synthesizing substituted isoquinolines and dihydroisoquinolines, demonstrating their importance in the field of chemical synthesis (Tiwari et al., 2014).

Orientations Futures

Tributyltin (IV) compounds, including “4-(Tributylstannyl)isoquinoline”, are promising candidates for drug development . They possess significant antileishmanial and cytotoxic potential, making them promising compounds for the development of antileishmanial and anticancer drugs . Further screening of these compounds against a range of cancer and normal cell lines is recommended to evaluate their efficacy and selectivity .

Propriétés

IUPAC Name |

tributyl(isoquinolin-4-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIZYTKOCOPTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tributylstannyl)isoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[2-(1-Propan-2-ylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2816041.png)

![2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2816043.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)